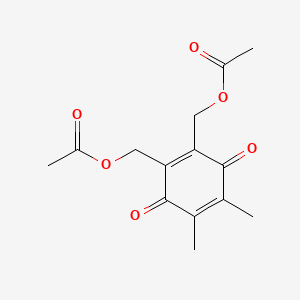
9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one is a synthetic androgenic steroid. It is a derivative of testosterone, modified to enhance its anabolic properties while reducing androgenic effects. This compound is known for its role in stimulating or controlling the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .
Vorbereitungsmethoden
The synthesis of 9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one involves multiple steps, starting from basic steroid structures. The process typically includes:
Fluorination: Introduction of a fluorine atom at the 9th position.
Hydroxylation: Addition of hydroxyl groups at the 11th and 17th positions.
Methylation: Introduction of methyl groups at the 16th and 17th positions.
Cyclization: Formation of the androstane ring structure.
Industrial production methods often involve the use of advanced organic synthesis techniques, including catalytic hydrogenation and selective oxidation .
Analyse Chemischer Reaktionen
9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroid structures and reactions.
Biology: Investigated for its effects on cellular processes and gene expression related to androgen receptors.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and treatment of muscle-wasting diseases.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Wirkmechanismus
The mechanism of action of 9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The molecular targets include various genes involved in protein synthesis and muscle growth .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one is unique due to its specific modifications:
9-Fluoro-11,17-dihydroxy-17-methylandrost-4-en-3-one: Lacks the additional methyl group at the 16th position.
9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione: Contains additional hydroxyl and keto groups, altering its biological activity.
(11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al: Features different structural modifications that impact its function .
These structural differences result in variations in their anabolic and androgenic effects, making this compound a distinct compound with specific applications and benefits.
Eigenschaften
CAS-Nummer |
2708-45-4 |
|---|---|
Molekularformel |
C21H31FO3 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-10,13,16,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H31FO3/c1-12-9-16-15-6-5-13-10-14(23)7-8-18(13,2)21(15,22)17(24)11-19(16,3)20(12,4)25/h10,12,15-17,24-25H,5-9,11H2,1-4H3/t12-,15+,16+,17+,18+,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
DWOBOIHVETVJBV-MVINOYJNSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12808640.png)

![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)




![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)




